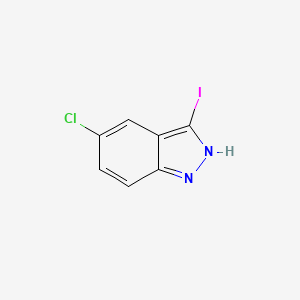

5-chloro-3-iodo-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFBQBOZEDHSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625164 | |

| Record name | 5-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351456-45-6 | |

| Record name | 5-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Indazoles

An In-depth Technical Guide to the Synthesis of 5-chloro-3-iodo-1H-indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[3] Specifically, halogenated indazoles such as this compound are highly valued as versatile intermediates in drug development. The distinct electronic properties and positional reactivity of the chloro and iodo substituents enable selective functionalization through modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful platform for building molecular complexity and exploring structure-activity relationships (SAR).[4][5] This guide provides a detailed examination of the experimental synthesis of this compound, focusing on the well-established and reliable Sandmeyer reaction, while also considering alternative synthetic strategies.

Synthetic Strategy: The Sandmeyer Reaction of 5-chloro-1H-indazol-3-amine

The most robust and widely applicable method for introducing an iodine atom at the C3 position of an indazole ring, especially when starting from an amino precursor, is the Sandmeyer reaction.[6][7] This classic transformation involves two key stages: the diazotization of a primary aromatic amine followed by the substitution of the resulting diazonium group with a nucleophile.[8][9]

Mechanistic Rationale

The synthesis of this compound from 5-chloro-1H-indazol-3-amine is a textbook example of this process, valued for its high efficiency and predictability.

-

Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[10][11] The primary amine on the 5-chloro-1H-indazol-3-amine molecule then attacks the electrophilic nitrosonium ion (NO⁺) generated from the nitrous acid.[12] A series of proton transfers and the elimination of a water molecule yield a stable aryl diazonium salt.[13] This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate, which is prone to decomposition and loss of N₂ gas at higher temperatures.[11]

-

Iodide Substitution: The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI). The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[6] The substitution is initiated by a one-electron transfer, forming an aryl radical with the loss of nitrogen gas, which is a thermodynamically favorable process.[6][7] This aryl radical then reacts with an iodide ion to form the final this compound product. Unlike chlorination or bromination Sandmeyer reactions, iodination does not typically require a copper(I) catalyst, as iodide itself is a sufficiently strong reducing agent to initiate the radical process.[8]

Recommended Experimental Protocol

This protocol details the synthesis of this compound from 5-chloro-1H-indazol-3-amine via the Sandmeyer reaction.

Workflow Visualization

Caption: Workflow for the Sandmeyer synthesis of this compound.

Quantitative Data

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 5-chloro-1H-indazol-3-amine | 167.59 | 5.00 g | 1.0 |

| Concentrated HCl (~37%) | 36.46 | 15 mL | ~6.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.28 g | 1.1 |

| Potassium Iodide (KI) | 166.00 | 7.42 g | 1.5 |

| Deionized Water | 18.02 | ~100 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |

| 10% Sodium Thiosulfate (aq) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Step-by-Step Methodology

Part 1: Diazotization

-

To a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 5-chloro-1H-indazol-3-amine (5.00 g, 29.8 mmol).

-

Add deionized water (40 mL) followed by the slow, careful addition of concentrated hydrochloric acid (15 mL) while stirring. The mixture may warm slightly.

-

Cool the resulting slurry to 0–5 °C in an ice-salt bath. It is critical to maintain this temperature range for the stability of the diazonium salt.[11]

-

In a separate beaker, dissolve sodium nitrite (2.28 g, 32.8 mmol) in deionized water (20 mL).

-

Add the sodium nitrite solution dropwise to the cold indazole slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A clear, yellowish solution of the diazonium salt should form.

-

Stir the reaction mixture for an additional 20 minutes at 0–5 °C to ensure complete diazotization.

Part 2: Iodination and Product Isolation

-

In a 500 mL beaker, dissolve potassium iodide (7.42 g, 44.7 mmol) in deionized water (40 mL).

-

Slowly, and in portions, add the cold diazonium salt solution from Part 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion. A dark solid will precipitate.

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 30 mL) to remove residual iodine, followed by a wash with brine (1 x 30 mL).[14]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford this compound as a solid.

Alternative Synthetic Route: Direct C3-Iodination

An alternative approach is the direct electrophilic iodination of 5-chloro-1H-indazole at the C3 position.[4] This method avoids the use of a diazonium intermediate but requires the C3 position to be unsubstituted.

Mechanistic Rationale: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic attack. The reaction is typically performed under basic conditions. A base, such as potassium hydroxide (KOH), deprotonates the indazole at the N1 position, increasing the electron density of the heterocyclic ring system and enhancing its reactivity towards electrophiles like molecular iodine (I₂).[4][15]

Brief Protocol:

-

Dissolve 5-chloro-1H-indazole in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a strong base, such as powdered potassium hydroxide.[15]

-

Add a solution of iodine in DMF dropwise to the mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is then quenched with water and an aqueous solution of sodium thiosulfate, and the product is isolated by filtration or extraction.

Comparison of Routes: While seemingly simpler, direct iodination can sometimes suffer from lower yields or the formation of di-iodinated byproducts. The Sandmeyer reaction is often more reliable and higher-yielding, making it the preferred method in many synthetic campaigns.

Safety Considerations

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use them in a cold aqueous solution, which is standard and safe practice. Never attempt to isolate the diazonium salt intermediate.

-

Acids and Bases: Concentrated hydrochloric acid and potassium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Reagents: Iodine is harmful and can cause stains. Sodium nitrite is an oxidizer and is toxic if ingested. Handle all chemicals in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The Sandmeyer reaction, proceeding from 5-chloro-1H-indazol-3-amine, represents a highly effective and dependable method. A thorough understanding of the underlying reaction mechanism—from diazotization to radical substitution—is essential for optimizing reaction conditions and ensuring a safe, high-yield procedure. The detailed protocol provided herein serves as a comprehensive guide for researchers, enabling the reliable production of this key synthetic intermediate for applications in medicinal chemistry and drug discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of 5-chloro-3-iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectral data for the heterocyclic compound 5-chloro-3-iodo-1H-indazole (CAS Number: 351456-45-6). While complete, publicly available experimental spectra for this specific molecule are not readily accessible, this document, authored from the perspective of a Senior Application Scientist, offers a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and supported by data from closely related indazole analogs found in the scientific literature.

The indazole core is a significant scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for unambiguous structure elucidation and the development of new chemical entities.[1] This guide is designed to be a practical resource for researchers working with this and similar molecules.

Molecular Structure and Numbering

The foundational step in spectral analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms.

References

The Strategic Intermediate: A Technical Guide to 5-Chloro-3-iodo-1H-indazole for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics demands a sophisticated understanding of key molecular scaffolds and the strategic intermediates used to access them. Among these, the indazole core has emerged as a "privileged scaffold," forming the structural basis of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] This guide provides an in-depth technical overview of 5-chloro-3-iodo-1H-indazole , a highly versatile and strategic intermediate for the synthesis of complex indazole-based compounds. We will delve into its chemical properties, molecular structure, a robust synthesis protocol, and its critical applications in drug development, with a focus on enabling researchers, scientists, and drug development professionals to leverage this powerful building block.

Physicochemical Properties and Structural Elucidation

This compound is a halogenated derivative of the parent 1H-indazole. The strategic placement of a chloro group on the benzene ring and an iodo group at the 3-position of the pyrazole ring imparts unique reactivity and physicochemical properties that are highly advantageous for synthetic diversification.

Core Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below. While comprehensive experimental data for this specific molecule is not extensively published, the provided information is based on data from commercial suppliers and predictive models, alongside comparative data from closely related analogues.

| Property | Value | Source/Comment |

| CAS Number | 351456-45-6 | [3][4][5] |

| Molecular Formula | C₇H₄ClIN₂ | [3][4] |

| Molecular Weight | 278.48 g/mol | [3] |

| Appearance | Off-white solid | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Melting Point | Not available. For comparison, 5-chloro-3-phenyl-1H-indazole has a melting point of 109-112 °C.[6] | |

| Boiling Point | Not available. | |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from general solubility of similar heterocyclic compounds. |

Molecular Structure

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The chlorine atom is substituted at the 5-position of the benzene ring, and the iodine atom is at the 3-position of the pyrazole ring. This arrangement is crucial for its utility in synthesis, as the C-I bond is significantly more reactive than the C-Cl bond in common cross-coupling reactions.

Caption: Molecular structure of this compound.

Spectral Data Analysis

While specific spectral data for this compound is not publicly available, we can predict the key features based on the analysis of related structures. Commercial suppliers indicate that NMR, HPLC, and LC-MS data are available upon request.[7]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and iodo substituents. The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the indazole core. The carbon atom bearing the iodine (C3) will be significantly shifted upfield due to the heavy atom effect. The carbon atom attached to the chlorine (C5) will also show a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 278.48. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 5-chloro-1H-indazole. The key transformation is the regioselective iodination at the C3 position of the indazole ring. This reaction typically proceeds via an electrophilic substitution mechanism under basic conditions.[8]

Experimental Protocol: Iodination of 5-Chloro-1H-indazole

This protocol is a robust and scalable method for the synthesis of this compound.

Materials:

-

5-Chloro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1H-indazole (1.0 equivalent) in anhydrous DMF.

-

Base Addition: To the solution, add potassium hydroxide (2.0 equivalents) and stir until it is fully dissolved.

-

Iodination: In a separate flask, prepare a solution of iodine (1.5 equivalents) in DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Base (KOH): The use of a strong base like KOH is crucial to deprotonate the N-H of the indazole, which activates the ring system towards electrophilic substitution at the C3 position.

-

Solvent (DMF): DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction rate.

-

Iodine (I₂): Iodine serves as the electrophile in this reaction.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[1][9] The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization of the indazole scaffold.

A Strategic Handle for Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-chlorine bond at the C5 position.[10] This reactivity difference enables a wide range of palladium-catalyzed cross-coupling reactions to be performed selectively at the C3 position, including:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, introducing aryl or heteroaryl moieties. This is a cornerstone reaction for building molecular complexity in kinase inhibitors.[11][12]

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes, providing access to alkynyl-substituted indazoles.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide variety of amines, allowing for the introduction of diverse amine functionalities that can engage in crucial hydrogen bonding interactions within protein active sites.

Caption: Key cross-coupling reactions utilizing this compound.

Role in Kinase Inhibitor Scaffolding

The indazole moiety is a well-established pharmacophore that can mimic the purine core of ATP, enabling it to bind effectively to the hinge region of many protein kinases. By using this compound, medicinal chemists can systematically explore the chemical space around the core indazole scaffold. The substituent introduced at the C3 position can be designed to interact with the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity. The chloro group at the C5 position can also be further functionalized in subsequent synthetic steps, providing an additional point for diversification.

Conclusion

This compound is a high-value, strategic intermediate that empowers the synthesis of a diverse array of complex indazole derivatives. Its well-defined reactivity profile, particularly the selective reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and discovery of next-generation therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 351456-45-6 | INDOFINE Chemical Company [indofinechemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 351456-45-6 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 351456-45-6|this compound|BLD Pharm [bldpharm.com]

- 8. soc.chim.it [soc.chim.it]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 12. mdpi.com [mdpi.com]

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile substitution patterns, leading to a diverse array of biological activities.[1][4] This technical guide provides a comprehensive overview of the significant pharmacological applications of substituted indazoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiviral properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction: The Versatility of the Indazole Core

Indazoles are nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] While rarely occurring in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective effects.[1][5][6][7] This versatility has propelled the indazole scaffold to the forefront of drug discovery, with several FDA-approved drugs, such as the anticancer agents Pazopanib, Axitinib, and Entrectinib, featuring this core structure.[1][8]

The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of physicochemical properties and biological targets. This guide will explore the key therapeutic areas where substituted indazoles have made a significant impact.

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted indazoles have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including sustained proliferative signaling, angiogenesis, and evasion of apoptosis.[8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5][10] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Overactivity of specific kinases is a common driver of cancer.

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[11] Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[11][12] For example, Pazopanib is a multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[8] The design of these inhibitors often involves the indazole core acting as a hinge-binding motif in the ATP-binding pocket of the kinase.

A logical workflow for the development of indazole-based kinase inhibitors is depicted below:

Caption: Workflow for developing indazole-based kinase inhibitors.

Beyond VEGFR, substituted indazoles have been shown to inhibit a range of other kinases implicated in cancer, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Deregulation of FGFR signaling is associated with various cancers.[1][13][14]

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer.[1]

-

Aurora Kinases: These are essential for cell division, and their inhibition can lead to mitotic catastrophe in cancer cells.[5][15]

-

Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle, and their inhibitors can induce cell cycle arrest.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the potency and selectivity of indazole-based anticancer agents.[16][17] Key findings include:

-

Substitution at N1 and N2: The nature of the substituent at the N1 or N2 position of the indazole ring significantly influences kinase binding and overall activity.

-

Substitution on the Benzene Ring: Modifications to the benzene portion of the indazole core can enhance interactions with the hydrophobic regions of the kinase active site.

-

Groups at C3: The C3 position is often a key point for introducing side chains that can form critical hydrogen bonds with the kinase hinge region.

Non-Kinase Anticancer Mechanisms

While kinase inhibition is a dominant mechanism, some indazole derivatives exhibit anticancer activity through other pathways. For instance, certain compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[9][18] They can also increase reactive oxygen species (ROS) levels, leading to oxidative stress and cell death.[9][18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted indazoles have emerged as promising anti-inflammatory agents by targeting key components of the inflammatory response.[19][20]

Mechanism of Action: COX Inhibition and Cytokine Suppression

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to:

-

Inhibit Cyclooxygenase (COX) Enzymes: Specifically, the inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, is a common mechanism.[19]

-

Suppress Pro-inflammatory Cytokines: Indazoles can reduce the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[19][21]

-

Scavenge Free Radicals: Some derivatives also exhibit antioxidant properties, which can mitigate inflammation-induced oxidative stress.[19]

The signaling pathway for indazole-mediated anti-inflammatory action is illustrated below:

Caption: Indazole's role in the inflammatory cascade.

Representative In Vitro and In Vivo Models

The anti-inflammatory potential of indazole derivatives is typically evaluated using a combination of in vitro and in vivo models:

-

In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, providing an IC50 value.

-

In Vivo Carrageenan-Induced Paw Edema Model: This is a standard acute inflammation model in rodents where the reduction in paw swelling after compound administration is measured.[19][20]

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Substituted indazoles have shown promise in this area, exhibiting activity against a range of bacteria, fungi, and viruses.[22][23][24][25]

Antibacterial and Antifungal Activity

Indazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[23][24][25] The exact mechanisms of action are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antiviral Activity

Recent studies have highlighted the potential of indazole-containing compounds as antiviral agents.[26][27][28] For example, certain derivatives have shown potent activity against influenza A and B viruses by targeting the PA-PB1 protein-protein interaction, which is crucial for viral replication.[26] Other indazole-based compounds have been investigated as inhibitors of HIV reverse transcriptase.[28]

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Some substituted indazoles have demonstrated neuroprotective effects, suggesting their potential as therapeutic agents for these debilitating conditions.[6][29][30][31]

Mechanism of Action

The neuroprotective properties of indazoles are often linked to their ability to:

-

Inhibit Monoamine Oxidase (MAO): MAO inhibitors can increase the levels of neurotransmitters in the brain and are used in the treatment of Parkinson's disease.[6]

-

Modulate Kinase Signaling: Inhibition of kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Glycogen Synthase Kinase 3 (GSK3) is being explored as a therapeutic strategy for neurodegenerative disorders.[29]

-

Exhibit Antioxidant Effects: By reducing oxidative stress, indazole derivatives can protect neurons from damage.[32]

Experimental Protocols

General Synthesis of Substituted Indazoles

A common method for the synthesis of 1H-indazoles involves the cyclization of o-toluidine derivatives. The following is a representative protocol:

-

Acylation: React the substituted o-toluidine with an acylating agent (e.g., acetic anhydride) to form the corresponding acetanilide.

-

Nitrosation: Treat the acetanilide with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to introduce a nitroso group.

-

Cyclization: Heat the N-nitroso-acetanilide to induce intramolecular cyclization, forming the indazole ring.

-

Purification: Purify the resulting indazole derivative using column chromatography or recrystallization.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of indazole compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the indazole compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |

| Pazopanib | VEGFR, PDGFR, c-Kit | Various | - | [8] |

| Axitinib | VEGFR | Various | - | [8] |

| Entrectinib | TRK, ROS1, ALK | Various | 12 | [1] |

| Compound 109 | EGFR | H1975 | 5.3 | [1] |

| Compound 114 | CDK8/19 | - | 2.3/2.6 | [4] |

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Indazole | COX-2 Inhibition | 23.42 | [19] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [19] |

| 6-Nitroindazole | COX-2 Inhibition | 15.65 | [19] |

Conclusion and Future Perspectives

The indazole scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents across a wide range of diseases. The extensive research into substituted indazoles has yielded several clinically successful drugs and a pipeline of promising candidates. Future efforts in this field will likely focus on:

-

Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and improve safety profiles.

-

Exploring Novel Mechanisms: Investigating new biological targets and mechanisms of action for indazole derivatives.

-

Developing Drug Combinations: Evaluating the synergistic effects of indazole-based drugs with other therapeutic agents.

The continued exploration of the chemical space around the indazole nucleus, guided by a deeper understanding of its structure-activity relationships and biological targets, holds immense promise for the future of drug discovery.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 24. gdcplkd.ac.in [gdcplkd.ac.in]

- 25. Antimicrobial activity of substituted azoles and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benthamscience.com [benthamscience.com]

- 30. eurekaselect.com [eurekaselect.com]

- 31. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-3-iodo-1H-indazole (CAS 351456-45-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-iodo-1H-indazole (CAS 351456-45-6), a key heterocyclic building block in modern medicinal chemistry. While this compound itself does not possess significant reported biological activity, its true value lies in its utility as a versatile synthetic intermediate. The strategic placement of the chloro and iodo substituents on the indazole core allows for regioselective functionalization, making it a valuable precursor for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and potential epigenetic modulators. This guide will delve into its chemical and physical properties, safety and handling, and, most importantly, its synthetic applications with detailed, field-proven experimental protocols.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, serves as a bioisostere for indole and purine systems, enabling it to interact with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2] The ability to readily functionalize the indazole core is paramount in drug discovery, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This compound is a prime example of a strategically designed intermediate that facilitates such molecular explorations.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₇H₄ClIN₂.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 351456-45-6 | [3] |

| Molecular Formula | C₇H₄ClIN₂ | [3] |

| Molecular Weight | 278.48 g/mol | [3] |

| Appearance | Off-white solid | |

| Boiling Point | 391.47 °C at 760 mmHg | [3] |

| Density | 2.157 g/cm³ | [3] |

| Flash Point | 190.55 °C | [3] |

| Solubility | While quantitative data is not readily available, it is soluble in organic solvents such as Dimethylformamide (DMF) and Dioxane, as inferred from its use in synthetic protocols. Empirical determination of solubility in specific solvent systems is recommended. | [3][4] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation. Always consult the latest Safety Data Sheet (SDS) before use.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Synthetic Utility and Experimental Protocols

The primary utility of this compound lies in its role as a versatile building block for more complex molecules. The iodine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at this position, which is crucial for exploring the structure-activity relationships (SAR) of novel indazole-based compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is ideal for introducing aryl or heteroaryl moieties at the 3-position.[4][5]

Conceptual Workflow for Suzuki-Miyaura Coupling:

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Strategic Application of 5-Chloro-3-iodo-1H-indazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indazole Scaffold and the Role of Strategic Halogenation

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[1][2] This bicyclic heteroaromatic system, a bioisostere of indole, serves as a versatile template for engaging with a wide array of biological targets, from G-protein coupled receptors to enzymes.[3] A significant portion of its success lies in its application as a core component of small molecule kinase inhibitors, a class of therapeutics that has revolutionized oncology.[4] Marketed drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor) all feature the indazole core, underscoring its therapeutic relevance.[2][4]

Within this framework, the strategic functionalization of the indazole ring is paramount for fine-tuning pharmacological activity. The C-3 position, in particular, often projects into the solvent-exposed region of ATP-binding pockets in kinases, making it a critical vector for modulating potency and selectivity. This guide focuses on a key intermediate that unlocks this potential: 5-chloro-3-iodo-1H-indazole . The presence of a chloro group at the 5-position can enhance binding affinity through favorable interactions in hydrophobic pockets or by altering the electronic properties of the ring system. Simultaneously, the iodo group at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This dual-functionalization makes this compound a highly valuable building block for the synthesis of sophisticated and potent drug candidates.

This technical guide, intended for researchers and drug development professionals, will provide an in-depth analysis of the synthesis and application of this compound, grounded in established chemical principles and supported by field-proven insights.

Core Synthesis and Chemical Logic

The synthesis of this compound is most efficiently achieved through the direct iodination of the readily available precursor, 5-chloro-1H-indazole. The underlying chemical principle is an electrophilic substitution on the electron-rich pyrazole ring of the indazole system.

Mechanism of Iodination

The reaction proceeds via an electrophilic aromatic substitution mechanism. The base (e.g., KOH) deprotonates the N-H of the indazole, increasing the electron density of the heterocyclic ring and making it more susceptible to electrophilic attack. Molecular iodine (I₂) is the electrophile. The C-3 position is the most nucleophilic carbon in the indazole ring, leading to regioselective iodination. A final workup with a reducing agent like sodium thiosulfate or sodium bisulfite is necessary to quench any unreacted iodine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on well-established methods for the C-3 iodination of indazoles.[5][6]

Materials:

-

5-chloro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

10% aqueous sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-chloro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0-3.0 eq) in portions at room temperature.

-

Stir the mixture for 15-20 minutes until the base is fully dissolved and the indazole anion is formed.

-

Add a solution of iodine (1.5-2.0 eq) in DMF dropwise to the reaction mixture. The color of the solution will turn dark brown.

-

Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Trustworthiness of the Protocol: This method is highly reliable and widely cited in the literature for the C-3 iodination of various substituted indazoles. The regioselectivity is consistently high for the C-3 position due to its inherent nucleophilicity. The use of standard workup and purification procedures ensures the isolation of a high-purity product, which is critical for its use in subsequent sensitive cross-coupling reactions.

Medicinal Chemistry Applications: A Gateway to Kinase Inhibitors

The primary utility of this compound in medicinal chemistry is as a key intermediate for introducing diverse aryl and heteroaryl moieties at the C-3 position via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This strategy allows for the exploration of the chemical space around the indazole core to optimize interactions with the target protein.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling is a robust and versatile reaction that forms a carbon-carbon bond between an organohalide (in this case, the 3-iodoindazole) and an organoboron compound (typically a boronic acid or its ester).[7]

Caption: General workflow for Suzuki-Miyaura coupling.

Case Study: Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its dysregulation implicated in various cancers.[8] Several research programs have focused on developing indazole-based c-Met inhibitors. The 5-chloro-3-aryl-1H-indazole scaffold is a promising template for this target.

A representative synthesis would involve the Suzuki coupling of this compound with a suitably substituted arylboronic acid. The choice of the arylboronic acid is guided by structure-activity relationship (SAR) studies and molecular modeling to optimize interactions with the c-Met active site.

Table 1: Representative Biological Data for Indazole-based c-Met Inhibitors

| Compound ID | C-3 Substituent | c-Met IC₅₀ (µM) | Reference |

| 4d | 3,5-dimethylphenyl | 0.17 | [8] |

| Generic | Phenyl | >10 | [8] |

| Generic | 4-methoxyphenyl | 2.5 | [8] |

Note: The data presented is for analogous compounds to illustrate the impact of C-3 substitution on c-Met inhibitory activity.

The data in Table 1 illustrates a common theme in kinase inhibitor design: small changes to the substituent at the C-3 position can lead to dramatic differences in biological activity. The addition of two methyl groups in compound 4d significantly improves potency compared to the unsubstituted phenyl ring, likely due to enhanced hydrophobic interactions within the kinase's active site.[8]

Case Study: Development of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in a range of diseases, including metabolic disorders, neurodegenerative diseases, and bipolar disorder.[9][10] The indazole scaffold has been successfully employed to develop potent and selective GSK-3 inhibitors.[1][11]

In this context, this compound can be used to synthesize a library of 3-substituted indazoles for screening against GSK-3. SAR studies on 1H-indazole-3-carboxamides have shown that substitution at the 5-position of the indazole ring is crucial for potency.[11]

Table 2: SAR of 5-Substituted Indazole-based GSK-3β Inhibitors

| Compound ID | 5-Position Substituent | GSK-3β IC₅₀ (µM) | Reference |

| 49 | OMe | 1.7 | [4] |

| 50 | OMe | 0.35 | [4] |

| 48 | Me | >10 | [4] |

Note: Data is for analogous compounds to highlight the importance of the 5-position substituent.

The data in Table 2 demonstrates that a methoxy group at the 5-position is more favorable for GSK-3β inhibition than a methyl group.[4] This highlights the importance of the chloro-substituent in the starting material, this compound, as the electronic and steric properties of the halogen can significantly influence binding affinity.

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers medicinal chemists a reliable and efficient entry point into the synthesis of diverse libraries of 3-substituted indazoles. Its true value lies in the combination of a bio-relevant 5-chloroindazole core with a versatile synthetic handle at the C-3 position. The applications of this intermediate, particularly in the synthesis of kinase inhibitors for oncology and other therapeutic areas, are vast and continue to be explored.

The ability to rapidly generate analogs using robust and scalable reactions like the Suzuki-Miyaura coupling makes this compound an indispensable tool in modern drug discovery. As our understanding of the structural biology of protein kinases continues to grow, the rational design of novel inhibitors based on this and related scaffolds will undoubtedly lead to the development of the next generation of targeted therapeutics.

References

- 1. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 11. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 5-chloro-3-iodo-1H-indazole for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including potent kinase inhibitors used in oncology.[1] 5-chloro-3-iodo-1H-indazole is a particularly valuable building block due to its two distinct halogenated positions, which allows for sequential, regioselective functionalization. This application note provides a detailed guide to leveraging this substrate in Suzuki-Miyaura cross-coupling reactions, focusing on the selective arylation at the C-3 position. Understanding the principles behind this selectivity and mastering the experimental protocol are critical for the efficient synthesis of complex drug targets, such as the precursors to the tyrosine kinase inhibitor, Axitinib.[1]

Part 1: Core Principles of Regioselective Coupling

The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[2] The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2]

The Key to Selectivity: C–I vs. C–Cl Bond Reactivity

The strategic advantage of this compound lies in the differential reactivity of its two carbon-halogen bonds. The reaction proceeds selectively at the C-3 iodo position for two fundamental reasons:

-

Bond Dissociation Energy: The Carbon-Iodine (C–I) bond is significantly weaker than the Carbon-Chlorine (C–Cl) bond. This lower bond energy means that the C–I bond is more susceptible to cleavage during the oxidative addition step, which is the initial and often rate-determining step of the catalytic cycle.[3]

-

Electronic Factors: The C-3 position of the indazole ring is generally more electron-deficient, which enhances its reactivity toward oxidative addition with the electron-rich Palladium(0) catalyst.[3]

This inherent reactivity difference allows for the precise installation of an aryl or heteroaryl group at the C-3 position while leaving the C-5 chloro group untouched for subsequent downstream functionalization, such as C-N coupling or another C-C coupling reaction.

The Catalytic Cycle

The Suzuki coupling of this compound follows a well-established catalytic cycle. The choice of catalyst, particularly the ligand, is crucial for an efficient reaction. Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are widely used because their large bite angle is believed to promote the final reductive elimination step and stabilize the palladium center.[4]

Caption: Catalytic cycle for the regioselective Suzuki coupling.

Part 2: Experimental Protocol - A Validated Method

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Typical Eq. | Notes |

| This compound | 278.43 | 1.0 | Starting material.[5] |

| Arylboronic Acid | Variable | 1.2 - 1.5 | Coupling partner. Excess ensures complete consumption of the iodide. |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 - 0.05 | Palladium catalyst precursor.[6][7] |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | Base. Must be anhydrous. Cesium carbonate (Cs₂CO₃) can also be used. |

| 1,4-Dioxane | 88.11 | Solvent | Anhydrous, degassed. |

| Water | 18.02 | Co-solvent | Degassed. The aqueous phase is crucial for transmetalation. |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.5 eq), PdCl₂(dppf)·CH₂Cl₂ (0.05 eq), and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be a suspension.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and lead to side reactions.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Typical reaction times are 4-12 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure 3-aryl-5-chloro-1H-indazole.

Caption: General experimental workflow for Suzuki coupling.

Part 3: Optimization and Scope

While the provided protocol is robust, optimization may be required depending on the specific boronic acid used.

Table of Conditions & Troubleshooting

| Parameter | Standard Condition | Variation / Rationale | Common Issue Addressed |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (3-5%) | For sterically hindered or electron-poor boronic acids, consider catalysts with more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) which can accelerate oxidative addition and reductive elimination. | Low or no conversion. |

| Base | K₂CO₃ (3 eq) | Cs₂CO₃ is more soluble and a stronger base, which can be effective for less reactive partners. K₃PO₄ is another common alternative, particularly for heteroaryl boronic acids.[8] | Incomplete reaction; decomposition of sensitive boronic acids. |

| Solvent | Dioxane/Water (4:1) | Toluene or DMF can be used instead of dioxane. The ratio of organic solvent to water can be adjusted to improve solubility of reagents. | Poor solubility of starting materials leading to slow reaction. |

| Temperature | 80-100 °C | Lowering the temperature may increase selectivity and reduce side reactions. Increasing it may be necessary for unreactive coupling partners. Microwave irradiation can dramatically reduce reaction times.[5] | Product decomposition or formation of side products like homo-coupling or protodeboronation.[6] |

| Boronic Acid | 1.5 eq | Using boronate esters (e.g., pinacol esters) can enhance stability and reduce homo-coupling, especially for unstable boronic acids. | Significant homo-coupling of the boronic acid (Ar-Ar). |

Scope and Limitations

This method is broadly applicable to a wide range of aryl- and heteroarylboronic acids.

-

Electron-rich and electron-neutral boronic acids generally couple with high efficiency.

-

Electron-poor boronic acids may require stronger bases or more active catalysts to achieve good yields.

-

Sterically hindered boronic acids (e.g., ortho-substituted) can react more slowly and may necessitate higher temperatures or longer reaction times.

-

N-H Protection: The indazole N-H is acidic and can sometimes interfere with the catalytic cycle.[8] While many couplings work well on the unprotected indazole, N-protection (e.g., with a Boc group) can be a strategy to improve yields and consistency, although it adds extra synthetic steps.[9]

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for constructing C-C bonds at the C-3 position. By understanding the principles of halogen reactivity and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize complex molecular architectures. This protocol provides a solid foundation for developing intermediates crucial for the discovery and development of new therapeutics.

References

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocol for the Chemoselective Sonogashira Coupling of 5-chloro-3-iodo-1H-indazole

Introduction: The Strategic Importance of 3-Alkynyl-1H-Indazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The functionalization of the indazole core, particularly at the C-3 position, is a key strategy for modulating biological activity and developing novel therapeutic candidates.[4] Among the various C-3 substituted indazoles, 3-alkynyl-1H-indazoles have emerged as particularly valuable intermediates and final compounds, acting as rigid scaffolds to probe protein binding pockets and as precursors for more complex molecular architectures.[5] For instance, derivatives of 3-ethynyl-1H-indazole have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell growth and proliferation.

The Sonogashira cross-coupling reaction stands as the premier method for the formation of C(sp²)-C(sp) bonds, offering a mild and highly efficient route to arylalkynes.[6] This palladium and copper co-catalyzed reaction is indispensable for the synthesis of complex molecules, including pharmaceuticals and natural products.[5] This application note provides a comprehensive, field-proven protocol for the chemoselective Sonogashira coupling of 5-chloro-3-iodo-1H-indazole. We will delve into the critical aspects of this transformation, including the rationale for N-protection, the basis of chemoselectivity, a step-by-step experimental guide, and mechanistic insights.

Guiding Principle: Chemoselectivity in Dihalogenated Systems

A central challenge when working with polyhalogenated substrates is achieving selective functionalization at a single desired position. The Sonogashira coupling provides an elegant solution for substrates like this compound. The reaction's chemoselectivity is governed by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst in the oxidative addition step of the catalytic cycle.

The general reactivity trend for aryl halides in Sonogashira couplings is:

I > Br > Cl

This trend is directly correlated with the bond dissociation energies of the C-X bond; the weaker C-I bond undergoes oxidative addition with the Pd(0) catalyst much more readily and under significantly milder conditions than the stronger C-Cl bond. This inherent difference in reactivity allows for the selective coupling of a terminal alkyne at the C-3 iodo-position while leaving the C-5 chloro-substituent intact for potential subsequent transformations.

Prerequisite for Success: The Imperative of N-Protection

Direct Sonogashira coupling on the C-3 position of an unprotected 1H-indazole is often problematic and can lead to low or no yield.[5] This is attributed to the acidic nature of the N-H proton, which can interfere with the catalytic cycle, potentially by reacting with the organometallic intermediates or the base. Therefore, protection of the indazole nitrogen is a critical prerequisite for a successful and high-yielding C-3 coupling.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is easily installed under standard conditions and, crucially, it is stable to the basic conditions of the Sonogashira reaction. Furthermore, it can be readily removed post-coupling under acidic conditions to yield the free 3-alkynyl-1H-indazole.

The synthesis of the N-Boc protected starting material proceeds in two high-yielding steps:

-

Iodination: 5-chloro-1H-indazole is selectively iodinated at the C-3 position using iodine and a base like potassium hydroxide in a polar solvent such as DMF.

-

N-Boc Protection: The resulting this compound is then protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP).[7]

Experimental Protocol: Sonogashira Coupling of N-Boc-5-chloro-3-iodo-1H-indazole

This protocol is optimized for the chemoselective coupling at the C-3 position. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | M/Conc. | Eq. | Notes |

| N-Boc-5-chloro-3-iodo-1H-indazole | C₁₂H₁₂ClIN₂O₂ | 394.60 | 1.0 mmol | 1.0 | Substrate |

| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.14 | 1.2 mmol | 1.2 | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 mmol | 0.03 | Palladium Catalyst |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.05 mmol | 0.05 | Co-catalyst |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 mmol | 3.0 | Base |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 10 mL | - | Anhydrous Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-chloro-3-iodo-1H-indazole (1.0 mmol, 395 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (10 mL) via syringe, followed by triethylamine (3.0 mmol, 0.42 mL).

-

Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The starting iodide will be less polar than the product. The reaction is typically complete within 12-18 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.

-

Final Step: Concentrate the pure fractions under reduced pressure to yield the N-Boc-5-chloro-3-(alkynyl)-1H-indazole as a solid.

Workflow Diagram

Caption: Experimental workflow for the Sonogashira coupling.

Mechanistic Rationale: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[5] The seamless interplay between these two cycles allows the reaction to proceed under mild conditions.

The Palladium Cycle

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-I bond of the N-Boc-5-chloro-3-iodo-1H-indazole, forming a Pd(II)-indazolyl complex. This is the chemoselectivity-determining step.

-

Transmetalation: The Pd(II) complex receives the alkynyl group from the copper acetylide (generated in the copper cycle), forming a diorganopalladium(II) intermediate and regenerating the Cu(I) catalyst.

-

Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the 3-alkynyl-indazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The Copper Cycle

-

π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of the amine base (triethylamine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper acetylide intermediate.

-

Transmetalation: This key intermediate then transfers the acetylide ligand to the palladium center in the main cycle.

Caption: The interconnected Palladium and Copper catalytic cycles.

Expected Results and Characterization

Upon successful execution of the protocol, the desired N-Boc-5-chloro-3-(alkynyl)-1H-indazole should be obtained as a solid after purification. The yield will vary depending on the specific alkyne used but is generally expected to be in the range of 60-90%.

Example Characterization for tert-butyl 5-chloro-3-(phenylethynyl)-1H-indazole-1-carboxylate:

-

Appearance: Off-white to pale yellow solid.

-

TLC: Rf ≈ 0.4 (Hexane/Ethyl Acetate = 4:1).

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 8.10 (d, J ≈ 1.0 Hz, 1H, Indazole H4), 7.60-7.55 (m, 2H, Ar-H), 7.50 (dd, J ≈ 9.0, 2.0 Hz, 1H, Indazole H6), 7.45-7.35 (m, 4H, Ar-H, Indazole H7), 1.70 (s, 9H, Boc -C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~ 148.5, 145.0, 132.0, 130.0, 129.5, 129.0, 128.5, 127.0, 124.0, 122.5, 115.5, 95.0, 87.0, 85.0, 28.0.

-

Mass Spectrometry (ESI+): Calculated for C₂₁H₁₉ClN₂O₂ [M+H]⁺, found m/z consistent with the expected value.

Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the specific alkyne used and the NMR solvent.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | Inactive catalyst; Insufficiently inert atmosphere (oxygen); Wet solvent/reagents. | Use fresh Pd catalyst; Ensure proper Schlenk technique and use of anhydrous solvents; Degas the solvent prior to use. |

| Formation of Alkyne Homocoupling (Glaser) Product | Reaction run in the presence of oxygen; High concentration of copper catalyst. | Maintain a strictly inert atmosphere; Ensure CuI is high purity and use the recommended catalytic amount. |

| De-Boc Protection Observed | Presence of adventitious acid. | Ensure all glassware is clean and dry; Use freshly distilled, amine-based solvents if necessary. |

| Difficult Purification | Close Rf values of product and starting material/byproducts. | Use a long chromatography column; Employ a very shallow solvent gradient (e.g., 0-10% EtOAc in hexanes). |

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Sonogashira coupling of this compound. The key principles of chemoselectivity based on carbon-halogen bond strength and the necessity of N-protection have been detailed to provide a causal understanding of the experimental choices. By following this detailed procedure, researchers in medicinal chemistry and drug development can efficiently synthesize a diverse array of 3-alkynyl-5-chloro-1H-indazoles, which are valuable building blocks for the discovery of novel therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]